5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
CAS No.: 942999-81-7
Cat. No.: VC7811325
Molecular Formula: C12H18O4
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
![5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid - 942999-81-7](/images/structure/VC7811325.png)
Specification
CAS No. | 942999-81-7 |
---|---|
Molecular Formula | C12H18O4 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | 5-methoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(5-7-12,6-8-12)9(13)14/h2-8H2,1H3,(H,13,14) |
Standard InChI Key | ZUZBTCVOLMTOBD-UHFFFAOYSA-N |
SMILES | COC(=O)C12CCCC(CC1)(CC2)C(=O)O |
Canonical SMILES | COC(=O)C12CCCC(CC1)(CC2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Core Bicyclic Framework
The compound’s defining feature is its bicyclo[3.2.2]nonane skeleton, a fused tricyclic system comprising seven-membered and five-membered rings. This structure imposes significant steric constraints, which influence both its chemical reactivity and biological interactions . The methoxycarbonyl (-COOCH) and carboxylic acid (-COOH) groups occupy positions 5 and 1, respectively, creating a polar, bifunctional molecule with distinct electronic properties.
Stereochemical Configuration
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the bicyclo[3.2.2]nonane system adopts a chair-like conformation with axial and equatorial substituents. The carboxylic acid group at position 1 resides in an equatorial orientation, while the methoxycarbonyl group at position 5 occupies an axial position . This arrangement enhances intramolecular hydrogen bonding potential and stabilizes the molecule in aqueous environments .
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Molecular Formula | |
Average Mass | 226.272 g/mol |
Monoisotopic Mass | 226.120509 g/mol |
SMILES Notation | COC(=O)C12CCCC(CC1)(CC2)C(=O)O |
IUPAC Name | 5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthetic route involves the selective hydrolysis of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate. Treatment with barium hydroxide octahydrate in a methanol-water mixture yields the monocarboxylic acid derivative through base-mediated ester hydrolysis . This method achieves a 49% yield, with purity confirmed via NMR and mass spectrometry (MS) .
Reaction Scheme:
Industrial Production Considerations
While large-scale synthesis protocols remain proprietary, continuous flow reactors and advanced crystallization techniques are hypothesized to optimize yield and purity. Regulatory-grade production necessitates stringent control over residual solvents and byproducts, particularly unhydrolyzed esters .
Physicochemical Properties
Stability Profile
Stability studies indicate decomposition under strong acidic or basic conditions, with ester hydrolysis occurring at pH < 2 or pH > 10. Thermal gravimetric analysis (TGA) reveals stability up to 150°C, making it suitable for standard storage conditions .
Pharmacological Applications
Role in DGAT-1 Inhibitor Development
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid serves as a key intermediate in synthesizing pyrimidinooxazine-based DGAT-1 inhibitors . DGAT-1 catalyzes triglyceride synthesis, and its inhibition reduces adipose tissue accumulation, offering therapeutic potential for obesity.
Table 2: In Vivo Efficacy of DGAT-1 Inhibitor Derived from the Compound
Model | Effect Observed | Dose (mg/kg) |
---|---|---|
Dietary-induced obese mice | 15% reduction in body weight | 10 |
High-fat diet rats | 20% suppression of weight gain | 30 |
Structure-Activity Relationship (SAR) Insights
The bicyclic scaffold’s rigidity enhances binding affinity to DGAT-1’s active site, while the carboxylic acid group participates in hydrogen bonding with catalytic residues . Modifications to the methoxycarbonyl moiety alter pharmacokinetic profiles, with bulkier groups improving metabolic stability .
Chemical Reactivity and Derivative Synthesis
Ester Hydrolysis and Functionalization
The carboxylic acid group undergoes standard derivatization, including amidation and halogenation. For example, treatment with thionyl chloride converts the acid to an acyl chloride, enabling nucleophilic substitution reactions .
Bromination and Cross-Coupling
Bromination at position 5 using N-bromosuccinimide (NBS) yields 5-bromo derivatives, which participate in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups . This versatility supports the synthesis of structurally diverse analogs for drug discovery.
Analytical Characterization
Spectroscopic Data
Future Directions and Research Opportunities
Expanding Therapeutic Indications
Ongoing research explores the compound’s utility in synthesizing inhibitors for phospholipase A2 (PLA2) and fatty acid amide hydrolase (FAAH), targets relevant to inflammation and neurodegenerative diseases .
Advanced Delivery Systems
Nanoparticle encapsulation and prodrug strategies aim to enhance bioavailability, addressing limitations posed by the compound’s poor aqueous solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume